molecular formula C15H21N3O5 B2471076 Ethyl 2-((N-(2-(4-ethylphenoxy)acetylamino)carbamoyl)amino)acetate CAS No. 1023422-65-2

Ethyl 2-((N-(2-(4-ethylphenoxy)acetylamino)carbamoyl)amino)acetate

Cat. No.: B2471076
CAS No.: 1023422-65-2
M. Wt: 323.349
InChI Key: JHVKWOFKSPWJOG-UHFFFAOYSA-N
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Description

Ethyl 2-((N-(2-(4-ethylphenoxy)acetylamino)carbamoyl)amino)acetate is a complex organic compound with the molecular formula C15H21N3O5 and a molar mass of 323.34 g/mol . This compound is characterized by its unique structure, which includes an ethyl ester group, a phenoxy group, and an acetylamino group. It is used in various scientific research applications due to its versatile chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-((N-(2-(4-ethylphenoxy)acetylamino)carbamoyl)amino)acetate typically involves multiple steps. One common method includes the reaction of ethyl glycinate hydrochloride with 4-ethylphenoxyacetyl chloride in the presence of a base such as triethylamine. This reaction forms an intermediate, which is then reacted with carbamoyl chloride to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using automated systems and controlled reaction conditions to ensure consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-((N-(2-(4-ethylphenoxy)acetylamino)carbamoyl)amino)acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 2-((N-(2-(4-ethylphenoxy)acetylamino)carbamoyl)amino)acetate is utilized in several scientific research fields:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 2-((N-(2-(4-ethylphenoxy)acetylamino)carbamoyl)amino)acetate involves its interaction with specific molecular targets. It may inhibit certain enzymes or interact with cellular receptors, leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-((N-(2-(4-phenoxy)acetylamino)carbamoyl)amino)acetate
  • Ethyl 2-((N-(2-(4-methylphenoxy)acetylamino)carbamoyl)amino)acetate

Uniqueness

Ethyl 2-((N-(2-(4-ethylphenoxy)acetylamino)carbamoyl)amino)acetate is unique due to the presence of the 4-ethylphenoxy group, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and can lead to different applications and effects .

Properties

IUPAC Name

ethyl 2-[[[2-(4-ethylphenoxy)acetyl]amino]carbamoylamino]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N3O5/c1-3-11-5-7-12(8-6-11)23-10-13(19)17-18-15(21)16-9-14(20)22-4-2/h5-8H,3-4,9-10H2,1-2H3,(H,17,19)(H2,16,18,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHVKWOFKSPWJOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)OCC(=O)NNC(=O)NCC(=O)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N3O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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